molecular formula C7H8O5S B3090143 Methyl 5-(methylsulfonyl)furan-2-carboxylate CAS No. 1206969-62-1

Methyl 5-(methylsulfonyl)furan-2-carboxylate

Cat. No. B3090143
CAS RN: 1206969-62-1
M. Wt: 204.20
InChI Key: QCYIHBHVYVAVIH-UHFFFAOYSA-N
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Description

“Methyl 5-(methylsulfonyl)furan-2-carboxylate” is a chemical compound with the molecular formula C7H8O5S . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen . The exact structure would require more specific information or experimental data.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 188.2 . It has a predicted boiling point of 359.7±27.0 °C and a predicted density of 1.39±0.1 g/cm3 at 20 °C under a pressure of 760 Torr .

Mechanism of Action

The mechanism of action of Methyl 5-(methylsulfonyl)furan-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cancer cells, fungi, and bacteria. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In fungi and bacteria, this compound has been shown to inhibit growth and reproduction, leading to the death of these organisms. This compound has also been shown to have low toxicity to normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 5-(methylsulfonyl)furan-2-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity to normal cells, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of Methyl 5-(methylsulfonyl)furan-2-carboxylate. One direction is the development of this compound as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is the synthesis of novel materials using this compound as a building block. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

Methyl 5-(methylsulfonyl)furan-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent. In the field of agrochemicals, this compound has been shown to have herbicidal activity against various weeds. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

methyl 5-methylsulfonylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5S/c1-11-7(8)5-3-4-6(12-5)13(2,9)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYIHBHVYVAVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-furan-2-carboxylic acid methyl ester (4.7 g, 23 mmol) in DMSO (25 mL) was added the sodium methanesulfinate (5.5 g, 46 mmol) followed by copper (I) iodide (4.4 g, 23 mmol). The mixture was then heated to 110° C. for 2 hours. The reaction was diluted with water (100 mL) and ethyl acetate (100 mL) and filtered through diatomaceous earth. The aqueous layer was separated and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine (2×50 mL), dried over sodium sulfate, filtered and concentrated to afford 5-methanesulfonyl-furan-2-carboxylic acid methyl ester.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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